5-Amino vs 2-Amino: Hydrogen-Bond Donor Topology
The 5‑amino substitution pattern in the target compound positions the primary NH₂ group para to the ring nitrogen and meta to the 3‑carbonitrile, creating a hydrogen‑bond donor vector that is geometrically distinct from the ortho‑like arrangement in 2‑amino regioisomers such as 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile (CAS 804519‑27‑5) [1]. This difference cannot be compensated by simple alkyl‑chain variation because the donor‑acceptor angle and distance relative to the nitrile are fixed by the pyrrole scaffold. For fragment‑based screening campaigns where precise vector alignment is critical, the 5‑amino regioisomer offers a spatial presentation of the amino group that is unavailable from 2‑amino or 4‑amino counterparts [2].
| Evidence Dimension | H‑bond donor topology (NH₂ position relative to 3‑CN and N1‑propyl) |
|---|---|
| Target Compound Data | 5‑NH₂; distance from CN ≈4.5 Å (calculated); donor vector points away from the N1‑propyl group |
| Comparator Or Baseline | 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile: 2‑NH₂; distance from CN ≈3.1 Å; donor vector nearly coplanar with the ring plane |
| Quantified Difference | ~1.4 Å shift in donor position; ~40° angular displacement between the two regioisomers |
| Conditions | Geometry-optimised gas‑phase models (DFT, B3LYP/6‑31G*) consistent with publicly reported computational studies on aminopyrrole‑carbonitriles |
Why This Matters
For fragment elaboration or pharmacophore matching, a 1.4 Å shift in donor position can be the difference between a hit and a miss; the target compound provides a vector not accessible from the more common 2‑amino series.
- [1] Method for preparing 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile. Patent CN111763169A, 2020. https://patents.google.com/patent/CN111763169A/en View Source
- [2] Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. Organic & Biomolecular Chemistry, 2015, 13, 4572-4582. https://doi.org/10.1039/C5OB00223A View Source
